![molecular formula C18H20N2O5S B467269 3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid CAS No. 514797-07-0](/img/structure/B467269.png)
3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid
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Description
Synthesis Analysis
The synthesis of boronic acids and their derivatives, which are similar to the compound , has been widely studied. One of the most common synthesis methods uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another approach involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
The chemical reactions involving boronic acids and their derivatives have been extensively studied. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Additionally, the catalytic protodeboronation of pinacol boronic esters has been reported .Future Directions
The future directions for “3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid” and similar compounds involve further exploration in medicinal chemistry, drug discovery, and biological investigations. The development of novel materials that show a longer lifetime and that can be easily recycled is a promising area of research .
Mechanism of Action
Target of Action
Based on its structural similarity to other sulfamoyl compounds, it may interact with enzymes or receptors that have affinity for sulfonamide groups .
Mode of Action
Sulfamoyl compounds often act as inhibitors, binding to their target enzymes or receptors and preventing their normal function . The benzyl group may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .
Biochemical Pathways
Sulfamoyl compounds are often involved in pathways related to cellular metabolism, signal transduction, or ion transport .
Pharmacokinetics
The presence of the sulfamoyl and carboxylic acid groups may influence its solubility and absorption, while the benzyl group may affect its distribution and metabolism .
Result of Action
As a potential enzyme inhibitor, it may alter the rates of certain biochemical reactions, leading to changes in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the ionization state of the sulfamoyl and carboxylic acid groups may vary with pH, affecting the compound’s solubility and its interactions with targets .
properties
IUPAC Name |
4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-20(13-14-5-3-2-4-6-14)26(24,25)16-9-7-15(8-10-16)19-17(21)11-12-18(22)23/h2-10H,11-13H2,1H3,(H,19,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDIQELVJZANMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid |
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